molecular formula C20H28N2O3 B2651435 N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3,3-dimethylbutanamide CAS No. 921869-51-4

N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3,3-dimethylbutanamide

Cat. No.: B2651435
CAS No.: 921869-51-4
M. Wt: 344.455
InChI Key: JKTDKWSTUGKNJJ-UHFFFAOYSA-N
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Description

N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3,3-dimethylbutanamide is a useful research compound. Its molecular formula is C20H28N2O3 and its molecular weight is 344.455. The purity is usually 95%.
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Scientific Research Applications

  • Synthesis and Novel Structures : Research has focused on synthesizing novel oxazepine derivatives and analyzing their structures. For instance, Petrovskii et al. (2017) reported the synthesis of a new oxazapolyheterocycle with strong blue emission properties, signifying potential applications in material sciences, particularly in the development of organic light-emitting diodes (OLEDs) (Petrovskii et al., 2017). Similarly, Almansour et al. (2016) synthesized benzimidazole-tethered oxazepine heterocyclic hybrids and performed detailed spectroscopic, X-ray diffraction, and density functional theory (DFT) studies on these compounds. They also explored their potential in nonlinear optical (NLO) applications, suggesting uses in photonics and telecommunications (Almansour et al., 2016).

  • Enantioselective Reactions and Novel Heterocycles : The work by Cai et al. (2020) highlights the asymmetric allylation of allylboronates with dibenzo[b,f][1,4]oxazepines, producing chiral nitrogen-containing heterocycles, indicating significance in stereoselective synthesis for developing drugs with specific enantiomeric properties (Cai et al., 2020). Ukhin et al. (2011) described the creation of a novel fused pentacyclic system, reflecting the compound's potential as a structural framework for the development of new materials or biologically active molecules (Ukhin et al., 2011).

  • Crystal Structure and Molecular Interactions : The synthesis and characterization of various derivatives reveal intricate details about the crystal structures and molecular interactions of these compounds. For example, Ning Li et al. (2017) provided insights into the crystal structure, molecular interactions, and activity evaluation of novel derivatives as protein-tyrosine kinase (PTK) inhibitors, suggesting potential applications in the development of new therapeutic agents (Ning Li et al., 2017).

Properties

IUPAC Name

N-(3,3-dimethyl-4-oxo-5-prop-2-enyl-2H-1,5-benzoxazepin-8-yl)-3,3-dimethylbutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N2O3/c1-7-10-22-15-9-8-14(21-17(23)12-19(2,3)4)11-16(15)25-13-20(5,6)18(22)24/h7-9,11H,1,10,12-13H2,2-6H3,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKTDKWSTUGKNJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC2=C(C=CC(=C2)NC(=O)CC(C)(C)C)N(C1=O)CC=C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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